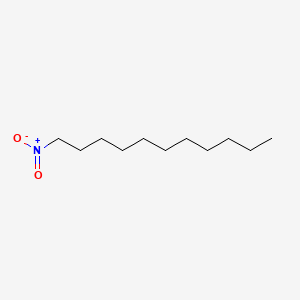

1-硝基十一烷

描述

1-Nitroundecane is an organic compound with the chemical formula C₁₁H₂₃NO₂ . It belongs to the class of nitroalkanes , characterized by the presence of a nitro group (–NO₂) attached to an alkane backbone. Nitroalkanes find applications in various fields, including organic synthesis, explosives, and pharmaceuticals.

Synthesis Analysis

The synthesis of 1-Nitroundecane involves the nitration of undecane (an 11-carbon straight-chain alkane). Nitration typically occurs by treating undecane with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic substitution, where the nitro group replaces a hydrogen atom on the alkane chain.

Molecular Structure Analysis

The molecular structure of 1-Nitroundecane consists of an 11-carbon alkane backbone (undecane) with a nitro group (–NO₂) attached to one of the carbon atoms. The nitro group imparts polarity to the molecule due to its electronegativity. The compound exists as a colorless liquid at room temperature.

Chemical Reactions Analysis

- Reduction : 1-Nitroundecane can be reduced to the corresponding amine, 1-Aminoundecane , by using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

- Halogenation : Reaction with halogens (e.g., chlorine or bromine) can lead to the substitution of hydrogen atoms with halogen atoms.

- Oxidation : Oxidation of 1-Nitroundecane can yield various functional groups, such as carboxylic acids or aldehydes.

Physical And Chemical Properties Analysis

- Physical State : Colorless liquid

- Melting Point : Varies with purity (typically around -20°C)

- Boiling Point : Approximately 250°C

- Density : ~0.83 g/cm³

- Solubility : Insoluble in water; soluble in organic solvents

科学研究应用

1. 环境污染和致癌潜力

1-硝基芘主要作为一种环境污染物和强效细菌诱变剂而闻名,其致癌特性已得到广泛研究。Howard 等人(1983 年)的研究表明,该化合物在代谢活化后能够与 DNA 结合,表明其在致癌中的潜在作用。此外,该研究表明 DNA 结合的程度与鼠伤寒沙门氏菌中诱导的组氨酸回复突变频率相关,表明其具有诱变潜力 (Howard、Heflich、Evans 和 Beland,1983).

2. 在氧化应激和炎症中的作用

Park 和 Park(2009 年)使用培养的人支气管上皮细胞研究了 1-硝基芘诱导的促炎信号。研究表明,1-硝基芘诱导了与促炎反应相关的基因表达,表明其在引起炎症性疾病中的作用。这项研究突出了 1-硝基芘的非致癌毒性,特别是在柴油机废气颗粒(DEP)中存在的情况下 (Park 和 Park,2009).

3. 代谢途径和诱变性

El-Bayoumy 和 Hecht(1983 年)深入研究了 1-硝基芘的代谢,重点研究了通过硝基还原和环氧化等过程形成的几种代谢物。这项研究提供了对这些代谢物的诱变活性的见解,从而有助于理解 1-硝基芘本身的诱变活性 (El-Bayoumy 和 Hecht,1983).

4. 在纳米技术和传感应用中的潜力

最近的研究探索了 1-硝基芘衍生物在纳米技术等各个领域的应用。例如,Han 等人(2014 年)使用 1-硝氧自由基芘开发了一种荧光化学传感器,用于检测金属离子,展示了其在环境监测和安全应用中的潜力 (Han、Wang 和 Wang,2014).

安全和危害

- Toxicity : 1-Nitroundecane is considered toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to the respiratory tract and skin.

- Flammability : The compound is flammable; handle with care.

- Environmental Impact : Proper disposal is essential to prevent contamination of soil and water.

未来方向

Research on 1-Nitroundecane could explore:

- Biological Activity : Investigate potential applications in medicine or agriculture.

- Synthetic Pathways : Develop efficient synthetic routes.

- Environmental Impact : Assess its impact on ecosystems.

Remember that this analysis is based on existing knowledge, and further research may uncover additional insights. 🌟

属性

IUPAC Name |

1-nitroundecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIRDGZOAKOCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitroundecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)

![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3253164.png)